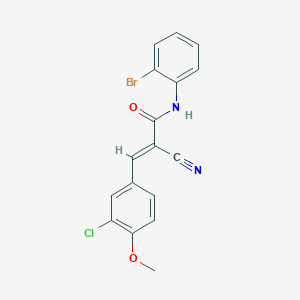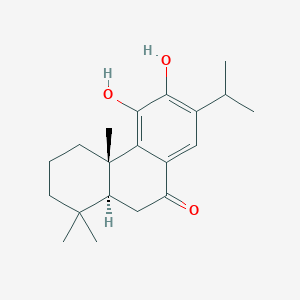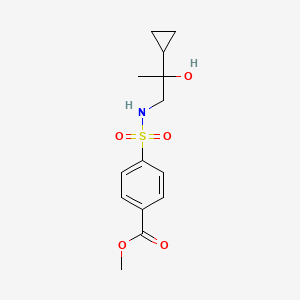
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been found to exhibit potent biological activity, making it a promising candidate for use in research and development.
Applications De Recherche Scientifique
Spectroscopic Studies and Chemical Characterization
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea and its derivatives have been subjects of spectroscopic studies to understand their chemical properties and reactivity. For example, Aitken and Onyszchuk (1985) conducted preparation and spectroscopic studies on some cyclic urea adducts of triphenyl-tin and -lead halides, revealing insights into the coordination and dissociation behaviors in solution through IR, NMR, and thermodynamic parameters (Aitken & Onyszchuk, 1985).
Supramolecular Chemistry and Hydrogen Bonding
The compound's potential in forming strong dimerizations via quadruple hydrogen bonding has been highlighted, showing its utility in supramolecular chemistry. Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, demonstrating the compound's ability to form stable dimeric structures in both solid state and solution, which is crucial for developing new supramolecular assemblies (Beijer et al., 1998).
Synthetic Chemistry and Material Science
The compound serves as a building block in synthetic chemistry for creating various heterocyclic compounds with potential material science applications. Erden et al. (2008) discussed the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, a process that yields highly functionalized ureas, showcasing the compound's role in synthesizing materials with unique properties (Erden et al., 2008).
Hydrogen Bonded Complex Formation
The compound's ability to unfold and form multiply hydrogen-bonded complexes highlights its significance in studying folding and unfolding mechanisms in chemistry. Corbin et al. (2001) described the complexation-induced unfolding of heterocyclic ureas, demonstrating how simple foldamers equilibrate with multiply hydrogen-bonded sheetlike structures, providing insights into the fundamental processes of molecular self-assembly (Corbin et al., 2001).
Chemical Synthesis and Derivatization
The versatility of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea in chemical synthesis is evident in its use for derivatization and synthesis of complex molecules. Sarma, Sarmah, and Prajapati (2012) explored a microwave-promoted catalyst- and solvent-free aza-Diels-Alder reaction, utilizing urea as an environmentally benign source of ammonia, illustrating the compound's utility in green chemistry (Sarma, Sarmah, & Prajapati, 2012).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-11-6-5-7-12(8-11)18-15(21)19-13-9-16-14(17-10-13)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYOYMMYGZUKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)
![4-[(3-Cyclopropylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2716920.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)






